molecular formula C17H26N2O2S B15121705 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane

Cat. No.: B15121705
M. Wt: 322.5 g/mol
InChI Key: MVEQEYUODIKHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound features a cyclopropanesulfonyl group and a phenylpropyl group attached to a diazepane ring

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base to form the cyclopropanesulfonyl-diazepane intermediate. This intermediate is then reacted with 3-phenylpropyl bromide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted diazepane derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane can be compared with other similar compounds such as:

    1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane: This compound has a similar structure but with a phenylethyl group instead of a phenylpropyl group, which may result in different chemical and biological properties.

    1-(Cyclopropanesulfonyl)-4-(4-phenylbutyl)-1,4-diazepane: This compound features a phenylbutyl group, which may influence its reactivity and potential applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(3-phenylpropyl)-1,4-diazepane

InChI

InChI=1S/C17H26N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2

InChI Key

MVEQEYUODIKHHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.